

An In-depth Technical Guide to 1,2-Diphenoxoethane (C14H14O2)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Diphenoxoethane

Cat. No.: B3422530

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diphenoxoethane (DPE), with the molecular formula C14H14O2, is a symmetrical diaryl ether characterized by an ethylene glycol linker connecting two phenyl rings.^[1] This structure imparts a unique combination of rigidity from the aromatic systems and conformational flexibility from the central ethoxy bridge. While its primary industrial application lies as a sensitizer in thermal paper manufacturing, its structural motifs are of significant interest in medicinal chemistry and materials science.^{[1][2]} In drug development, the diaryl ether scaffold is a privileged structure, appearing in numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents.^{[3][4]} The flexible yet defined geometry of DPE makes it an attractive building block for constructing bivalent ligands, linkers in Proteolysis Targeting Chimeras (PROTACs), and as a core scaffold for designing new molecular entities.^{[5][6]} This guide provides a comprehensive overview of the synthesis, characterization, and chemical properties of **1,2-diphenoxoethane**, offering a technical foundation for its application in advanced research.

Synthesis of 1,2-Diphenoxoethane

The most common and reliable method for synthesizing **1,2-diphenoxoethane** is the double Williamson ether synthesis.^[1] This classic SN2 reaction provides a high-yielding and straightforward pathway to symmetrical ethers.^[7]

Reaction Principle & Mechanistic Insight

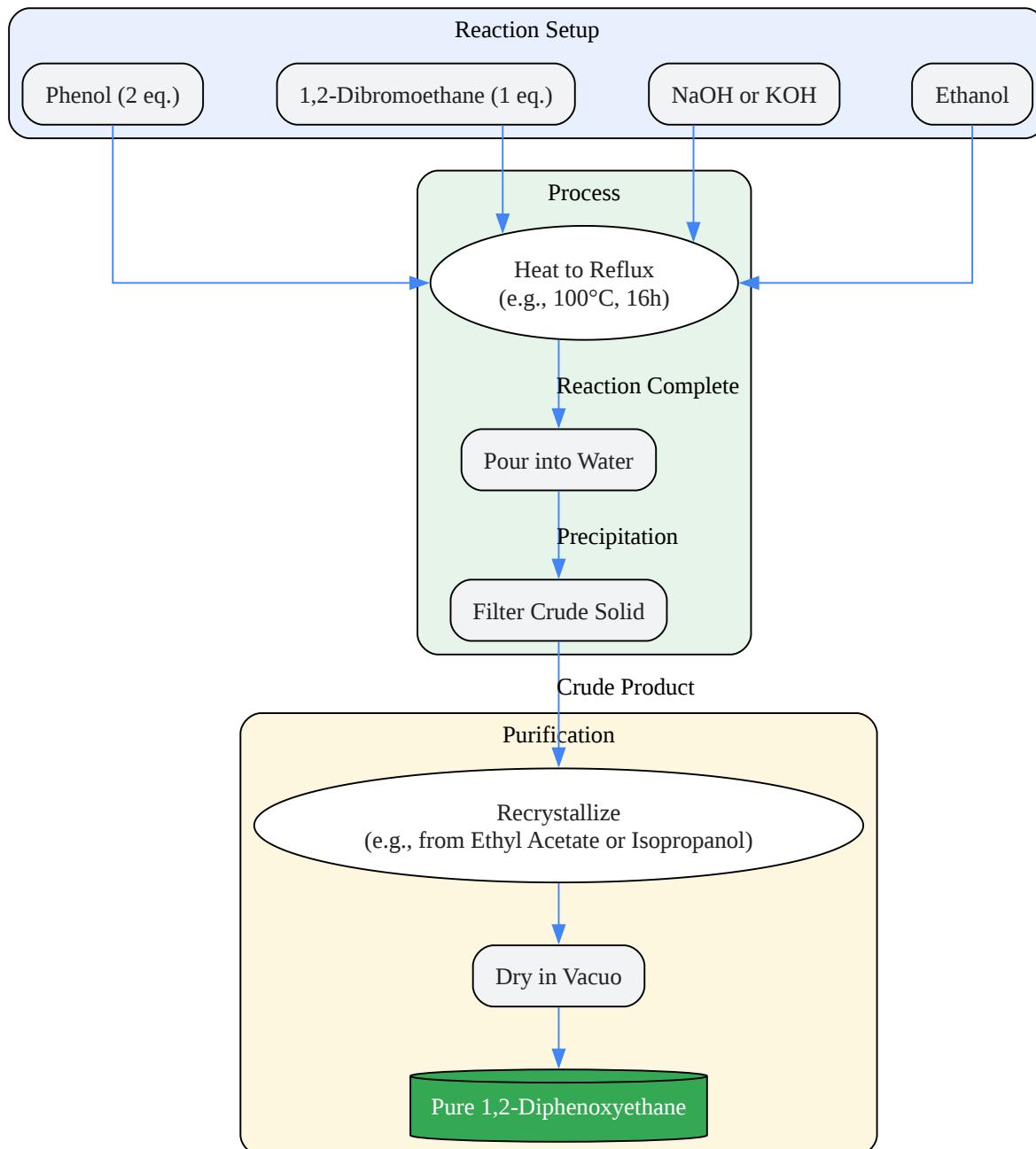
The synthesis involves a two-step, one-pot process. First, a strong base deprotonates two equivalents of phenol to form the highly nucleophilic sodium phenoxide. Second, this nucleophile attacks both electrophilic carbons of a 1,2-dihaloethane (typically 1,2-dibromoethane or 1,2-dichloroethane) in a sequential double substitution reaction to form the two ether linkages.[1][8]

- Causality of Experimental Choices:

- Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used due to their low cost and effectiveness in generating the phenoxide ion. The reaction's success hinges on the complete deprotonation of phenol, as the neutral phenol is a poor nucleophile.[9]
- Reactant: 1,2-dibromoethane is often preferred over 1,2-dichloroethane because bromide is a better leaving group than chloride, facilitating the SN2 reaction.[7] However, 1,2-dichloroethane can also be used, sometimes requiring more forcing conditions.[10]
- Solvent: A polar solvent like ethanol or dimethylformamide (DMF) is typically used to dissolve the ionic intermediates.[1] The choice of solvent can influence reaction rates; polar aprotic solvents like DMF can accelerate SN2 reactions.[8]

Visualization of Synthesis Workflow

The following diagram outlines the key stages of the synthesis and purification process for **1,2-diphenoxoethane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,2-diphenoxymethane**.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods.[\[11\]](#)

Reagents & Equipment:

- Phenol (9.4 g, 100 mmol)
- Sodium hydroxide (4.8 g, 120 mmol)
- 1,2-Dibromoethane (9.4 g, 50 mmol)
- Ethanol (100 mL)
- Round-bottom flask (250 mL)
- Reflux condenser
- Heating mantle
- Buchner funnel and vacuum flask
- Recrystallization apparatus

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium hydroxide in 100 mL of ethanol with gentle warming. To this solution, add phenol and stir until a clear solution of sodium phenoxide is formed.
- Addition of Electrophile: Attach a reflux condenser to the flask. Slowly add 1,2-dibromoethane to the stirred solution.
- Reflux: Heat the reaction mixture to a gentle reflux (approximately 78-80°C) and maintain this temperature for at least 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. A white solid precipitate of crude **1,2-diphenoxylethane** will form.

- **Filtration:** Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of water to remove any inorganic salts and unreacted phenol.
- **Purification:** Recrystallize the crude solid from a suitable solvent such as ethyl acetate or isopropanol to yield pure, white crystals.[11][12]
- **Drying:** Dry the purified crystals under vacuum to remove residual solvent. A typical yield is in the range of 50-90%.[11][12]

Physicochemical and Spectroscopic Characterization

Validation of the synthesized product's identity and purity is paramount. The following data provides a benchmark for characterization.

Physical Properties

Property	Value	Source(s)
Molecular Formula	C14H14O2	[2]
Molecular Weight	214.26 g/mol	[2]
Appearance	White to off-white crystalline solid/powder	[1][13]
Melting Point	94-98 °C	[2][14][15]
Boiling Point	341.6 °C at 760 mmHg; 185 °C at 12 mmHg	[1][2]
Solubility	Insoluble in water; soluble in chloroform, methanol	[14]

Spectroscopic Data

Due to the molecule's symmetry, the NMR spectra are relatively simple.



[Click to download full resolution via product page](#)

Caption: Structure of **1,2-Diphenoxymethane** with key proton environments.

2.2.1. ^1H NMR Spectroscopy The proton NMR spectrum shows three distinct signals corresponding to the aromatic and aliphatic protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Source(s)
~7.30 - 7.25	Multiplet	4H	Aromatic (meta-H)	[16]
~7.05 - 6.83	Multiplet	6H	Aromatic (ortho-H, para-H)	[16]
~4.29	Singlet	4H	Ethoxy bridge (-O-CH ₂ -CH ₂ -O-)	[16]

- Interpretation: The single peak for the four protons of the ethylene bridge confirms the molecule's symmetrical nature. The complex multiplets in the aromatic region are characteristic of a monosubstituted benzene ring.

2.2.2. ^{13}C NMR Spectroscopy The carbon NMR spectrum will show four distinct peaks due to the molecule's symmetry.

Chemical Shift (δ) ppm	Assignment	Source(s)
~158.8	Aromatic C (quaternary, C-O)	[17] [18]
~129.5	Aromatic C (meta-CH)	[17] [18]
~121.2	Aromatic C (para-CH)	[17] [18]
~114.6	Aromatic C (ortho-CH)	[17] [18]
~66.8	Ethoxy bridge (-O-CH ₂ -CH ₂ -O-)	[17] [18]

2.2.3. Infrared (IR) Spectroscopy The IR spectrum is used to confirm the presence of key functional groups.

Wavenumber (cm^{-1})	Intensity	Assignment	Source(s)
~3050 - 3030	Medium	Aromatic C-H stretch	[13] [19]
~2950 - 2850	Medium	Aliphatic C-H stretch	[13] [19]
~1600, ~1500	Strong	Aromatic C=C ring stretch	[13] [19]
~1240	Strong	Aryl-Alkyl Ether (C-O) stretch	[13] [19]
~750, ~690	Strong	C-H out-of-plane bend (monosubstituted)	[13] [19]

- Interpretation: The strong absorption around 1240 cm^{-1} is highly characteristic of the aryl ether C-O bond, providing strong evidence for the successful ether formation.

2.2.4. Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry confirms the molecular weight and provides structural information through fragmentation.

m/z	Relative Intensity	Assignment	Source(s)
214	~65%	$[M]^+$ (Molecular Ion)	[13]
121	~83%	$[C_6H_5OCH_2]^+$ fragment	[13] [16]
94	~17%	$[C_6H_5OH]^+$ fragment (Phenol)	[16]
77	100%	$[C_6H_5]^+$ fragment (Phenyl cation)	[13]

- Interpretation: The presence of the molecular ion at m/z 214 confirms the molecular formula. The base peak at m/z 77 (phenyl cation) and the significant fragment at m/z 121 are characteristic of the cleavage of the ether bonds.

Chemical Reactivity and Applications in Drug Development

The **1,2-diphenoxymethane** scaffold is generally stable under physiological conditions. The ether linkages are robust, and the primary sites for chemical modification are the aromatic rings, which can undergo electrophilic aromatic substitution.

Relevance in Medicinal Chemistry

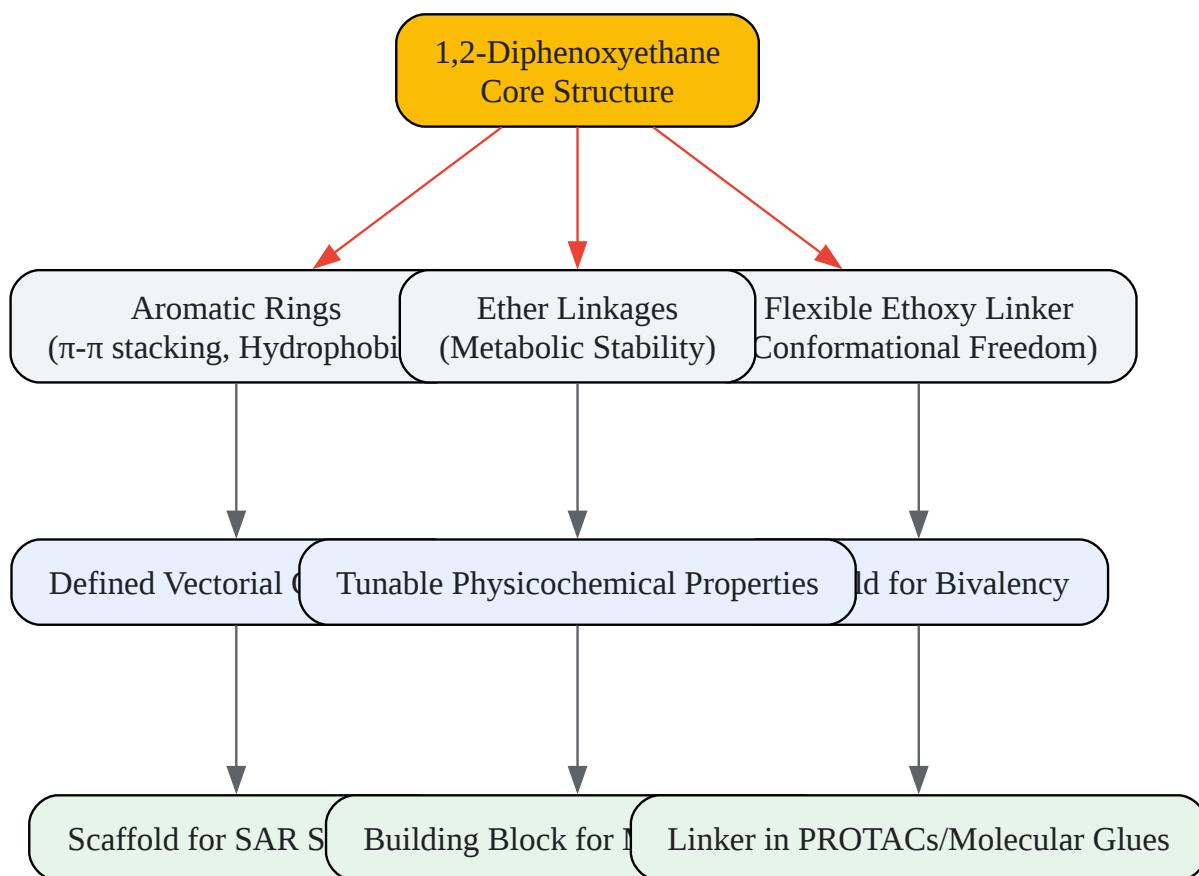
The diaryl ether motif is a cornerstone in drug design.[\[20\]](#) Its presence is associated with a wide array of biological activities.[\[3\]](#)[\[4\]](#) The **1,2-diphenoxymethane** structure, specifically, can serve several roles:

- Flexible Linker: The central O-C-C-O bond allows for conformational rotation, making it an ideal flexible linker to connect two pharmacophores in bivalent drugs or to tether a warhead to a ligand in PROTACs.[\[5\]](#)[\[21\]](#)
- Core Scaffold: The phenyl rings can be functionalized to explore structure-activity relationships (SAR), serving as a rigid anchor for projecting substituents into protein binding pockets.[\[22\]](#)

- Bioisostere: The diaryl ether linkage can act as a bioisostere for other functional groups, offering improved metabolic stability or pharmacokinetic properties.

Structure-Application Relationship

The molecular features of DPE directly correlate with its potential applications in research and development.



[Click to download full resolution via product page](#)

Caption: Relationship between DPE's structure and its applications.

Conclusion

1,2-Diphenoxymethane is a readily synthesizable and well-characterized molecule. Its symmetrical structure provides a clean and interpretable spectroscopic profile, making it an

excellent model compound for studying diaryl ethers. For researchers in drug development, DPE is more than a simple organic chemical; it represents a validated and versatile building block. Its inherent structural features—rigid aromatic anchors connected by a flexible, stable linker—make it a highly valuable component for the rational design of complex molecular architectures aimed at modulating biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [wap.guidechem.com]
- 2. High Purity and Low Price 1,2-Diphenoxymethane CAS 104-66-5 Supplier [sellchems.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lookchem.com [lookchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. allhdi.com [allhdi.com]
- 11. prepchem.com [prepchem.com]
- 12. 1,2-Diphenoxymethane synthesis - chemicalbook [chemicalbook.com]
- 13. 1,2-Diphenoxymethane | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. CAS Common Chemistry [commonchemistry.cas.org]
- 16. 1,2-Diphenoxymethane(104-66-5) 1H NMR [m.chemicalbook.com]
- 17. 1,2-Diphenoxymethane(104-66-5) 13C NMR [m.chemicalbook.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]
- 19. dev.spectrabase.com [dev.spectrabase.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 1,2-Diphenoxylethane | 104-66-5 [chemicalbook.com]
- 22. blogs.rsc.org [blogs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,2-Diphenoxylethane (C₁₄H₁₄O₂)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3422530#1-2-diphenoxylethane-molecular-formula-c14h14o2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com